3,4,5-Trihydroxycinnamic Aldehyde
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Description
3,4,5-Trihydroxycinnamic Aldehyde, also known as 3-(3,4,5-Trihydroxyphenyl)-2-propenal, is a derivative of 3,4,5-Trihydroxybenzaldehyde . It has a molecular weight of 180.16 and a molecular formula of C9H8O4 . It has been found to have a dual inhibitory effect on matrix metalloproteinase 9, inhibiting both gelatinolytic activity and MMP-9 expression in TNF-α induced HASMC .
Mechanism of Action
3,4,5-Trihydroxycinnamic Aldehyde has been found to inhibit the gelatinolytic activity and expression of matrix metalloproteinase 9 (MMP-9) in TNF-α induced HASMC . It also increases the expression of heme oxygenase-1 (HO-1) in LPS-challenged septic kidney and mesangial cells . Multiple signaling pathways including p38 and AKT have been observed to be involved in the THC-induced activation of HO-1 expression .
properties
{ "Design of the Synthesis Pathway": "The synthesis of 3,4,5-Trihydroxycinnamic Aldehyde can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": ["Phenylacetaldehyde", "Malonic acid", "Benzaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Sodium carbonate", "Ethanol", "Acetic acid", "Potassium permanganate", "Sodium bisulfite", "Sodium sulfite", "Sodium hydroxide"], "Reaction": ["Step 1: Condensation of Phenylacetaldehyde with Malonic acid in the presence of Sodium hydroxide to form 3-phenyl-2-propenoic acid.", "Step 2: Conversion of 3-phenyl-2-propenoic acid to 3-(4-hydroxyphenyl)acrylic acid via a Knoevenagel reaction with Benzaldehyde.", "Step 3: Oxidation of 3-(4-hydroxyphenyl)acrylic acid with Potassium permanganate to form 3-(4-hydroxyphenyl)propanoic acid.", "Step 4: Esterification of 3-(4-hydroxyphenyl)propanoic acid with Ethanol and Acetic acid to form Ethyl 3-(4-hydroxyphenyl)propanoate.", "Step 5: Reduction of Ethyl 3-(4-hydroxyphenyl)propanoate with Sodium bisulfite to form Ethyl 3-(4-hydroxyphenyl)propanoate-2-sulfonic acid.", "Step 6: Decarboxylation of Ethyl 3-(4-hydroxyphenyl)propanoate-2-sulfonic acid with Sodium hydroxide to form 3-(4-hydroxyphenyl)propanal.", "Step 7: Conversion of 3-(4-hydroxyphenyl)propanal to 3,4,5-Trihydroxycinnamic Aldehyde via a Cannizzaro reaction with Sodium hydroxide and Sodium sulfite."] } | |
CAS RN |
951309-35-6 |
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.159 |
IUPAC Name |
(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O4/c10-3-1-2-6-4-7(11)9(13)8(12)5-6/h1-5,11-13H/b2-1+ |
InChI Key |
CKEGBXUKXJTCET-OWOJBTEDSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C=CC=O |
synonyms |
3-(3,4,5-Trihydroxyphenyl)-2-propenal; |
Origin of Product |
United States |
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